1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and food preservation, due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-di-tert-butylphenol with acetyl chloride in the presence of a catalyst such as trifluoroacetic anhydride . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and phenolic dimers.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics and rubber.
Wirkmechanismus
The antioxidant activity of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the initiation and propagation of oxidative chain reactions. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cellular components from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyacetophenone
Comparison: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to degradation and more effective as an antioxidant .
Eigenschaften
CAS-Nummer |
14035-36-0 |
---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C18H28O2/c1-11(2)15(19)12-9-13(17(3,4)5)16(20)14(10-12)18(6,7)8/h9-11,20H,1-8H3 |
InChI-Schlüssel |
JIYZTMSNFPZJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.